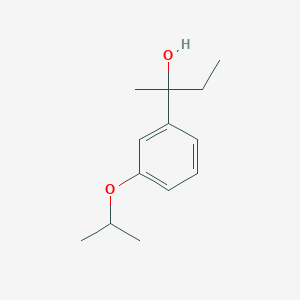

2-(3-Isopropoxyphenyl)butan-2-ol

Beschreibung

2-(3-Isopropoxyphenyl)butan-2-ol (CAS No. 1443355-42-7) is a tertiary alcohol with the molecular formula C₁₄H₂₂O₂ and a molecular weight of 222.320 g/mol . Its structure consists of a butan-2-ol backbone (hydroxyl group on the second carbon of a four-carbon chain) substituted with a 3-isopropoxyphenyl group at the same carbon. The isopropoxy group (–OCH(CH₃)₂) is attached to the phenyl ring at the meta position, contributing to increased lipophilicity and steric bulk compared to simpler aryl alcohols.

Eigenschaften

IUPAC Name |

2-(3-propan-2-yloxyphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-5-13(4,14)11-7-6-8-12(9-11)15-10(2)3/h6-10,14H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVTUXOVIDFLNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC(=CC=C1)OC(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropoxyphenyl)butan-2-ol typically involves the alkylation of 3-isopropoxyphenylacetonitrile followed by reduction. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. The reduction step can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Isopropoxyphenyl)butan-2-ol may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Isopropoxyphenyl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation catalysts.

Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Palladium on carbon with hydrogen gas or lithium aluminum hydride in ether.

Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran.

Major Products Formed

Oxidation: Formation of 2-(3-Isopropoxyphenyl)butan-2-one.

Reduction: Formation of 2-(3-Isopropoxyphenyl)butane.

Substitution: Formation of 2-(3-Isopropoxyphenyl)butyl chloride or bromide.

Wissenschaftliche Forschungsanwendungen

2-(3-Isopropoxyphenyl)butan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3-Isopropoxyphenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 2-(3-Isopropoxyphenyl)butan-2-ol with structurally related compounds, focusing on molecular features and substituent effects:

Key Observations:

Aryl Substitution vs. Aliphatic Structure: Compounds like 2-(4-chlorophenyl)butan-2-ol and 2-(3-chloro-4-fluorophenyl)butan-2-ol share the tertiary alcohol backbone but feature halogenated aryl groups. The isopropoxy group in 2-(3-Isopropoxyphenyl)butan-2-ol introduces steric hindrance and lipophilicity, which may affect solubility in polar solvents .

This could influence melting/boiling points, though specific data are unavailable in the provided sources .

Tertiary Alcohol Reactivity :

- All compounds are tertiary alcohols, which are generally less acidic than primary or secondary alcohols due to stabilization of the conjugate base. However, the presence of electron-withdrawing groups (e.g., Cl, F) on the aryl ring could slightly enhance acidity in halogenated derivatives .

Research Findings and Limitations

- Thermodynamic Behavior: discusses activity coefficients in liquid mixtures, noting that non-ideal behavior is influenced by molecular interactions. While 2-(3-Isopropoxyphenyl)butan-2-ol’s bulky aryl-ether group likely reduces miscibility with polar solvents, direct experimental data are absent .

- Synthetic Applications: The compound in , a fluorinated butan-2-ol derivative, is used as an intermediate in synthesizing Voriconazole, suggesting that structurally similar alcohols may have roles in pharmaceutical manufacturing.

- Data Gaps : Available evidence lacks detailed physicochemical properties (e.g., solubility, boiling points) and toxicity profiles for most compounds, limiting a comprehensive comparative analysis.

Biologische Aktivität

2-(3-Isopropoxyphenyl)butan-2-ol, also known as 1-(3-isopropoxyphenyl)butan-2-ol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and applications based on current research findings.

Chemical Structure and Properties

The compound features a phenolic structure with an isopropoxy group attached to the aromatic ring, contributing to its unique chemical behavior. The presence of a hydroxyl group allows for hydrogen bonding, which is crucial for its interaction with biological macromolecules.

The biological activity of 2-(3-Isopropoxyphenyl)butan-2-ol is primarily attributed to its ability to interact with various enzymes and receptors. The compound's hydroxyl group can form hydrogen bonds, influencing protein structure and function. Additionally, the isopropoxyphenyl moiety may engage with hydrophobic pockets in proteins, modulating their activity and affecting biochemical pathways relevant to its therapeutic effects.

Anti-inflammatory Properties

Research indicates that 2-(3-Isopropoxyphenyl)butan-2-ol exhibits anti-inflammatory effects. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antimicrobial therapy.

Antiproliferative Effects

In cellular models, 2-(3-Isopropoxyphenyl)butan-2-ol has demonstrated antiproliferative effects against cancer cell lines. For instance, it has been shown to reduce cell viability in MCF-7 breast cancer cells, indicating potential utility in cancer treatment strategies .

Case Studies and Experimental Data

Several studies have focused on evaluating the biological activity of 2-(3-Isopropoxyphenyl)butan-2-ol:

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| MCF-7 | 25 | Significant reduction in cell viability | |

| Bacterial Strains | N/A | Inhibition of growth observed | |

| MDA-MB-231 | 30 | Comparable activity to established chemotherapeutics |

These findings highlight the compound's potential as a therapeutic agent across various applications.

Applications in Medicine and Industry

The compound's unique properties make it suitable for various applications:

- Pharmaceutical Development : Its anti-inflammatory and antiproliferative activities position it as a candidate for drug development aimed at treating inflammatory conditions and cancers.

- Industrial Use : It is also utilized as an intermediate in synthesizing more complex organic molecules, contributing to specialty chemicals production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.